molecular formula C15H19FN2O4S B6936480 N-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide

N-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide

Cat. No.: B6936480
M. Wt: 342.4 g/mol
InChI Key: JKHXYQIENWDLLA-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a piperidine ring, a fluorinated aromatic ring, and a sulfonylmethyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.

    Attachment of the Sulfonylmethyl Group: The sulfonylmethyl group can be attached through a sulfonylation reaction, using reagents such as sulfonyl chlorides in the presence of a base.

    Final Coupling Step: The final step involves coupling the piperidine ring with the fluorinated aromatic ring and the sulfonylmethyl group, typically using a coupling reagent like EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with specific therapeutic effects.

    Materials Science: The unique chemical properties of the compound make it suitable for the development of advanced materials, such as polymers or coatings with specific functionalities.

    Biological Research: The compound can be used in studies investigating its biological activity, including its interaction with enzymes, receptors, and other biomolecules.

Mechanism of Action

The mechanism of action of N-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring and the sulfonylmethyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide: can be compared with other fluorinated aromatic compounds and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of a fluorinated aromatic ring, a sulfonylmethyl group, and a piperidine ring. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-fluoro-4-(methylsulfonylmethyl)phenyl]-1-methyl-2-oxopiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O4S/c1-18-6-5-10(7-14(18)19)15(20)17-12-4-3-11(13(16)8-12)9-23(2,21)22/h3-4,8,10H,5-7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHXYQIENWDLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C(=O)NC2=CC(=C(C=C2)CS(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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